molecular formula C6H10N2O4 B556445 N2-Acetyl-D-asparagine CAS No. 26117-27-1

N2-Acetyl-D-asparagine

Cat. No. B556445
CAS RN: 26117-27-1
M. Wt: 174.15 g/mol
InChI Key: HXFOXFJUNFFYMO-SCSAIBSYSA-N
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Description

N2-Acetyl-D-asparagine is a compound with the molecular formula C6H10N2O4 . It is also known by other synonyms such as Nalpha-Acetyl-D-asparagine and Ac-D-Asn-OH .


Synthesis Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . Asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .


Molecular Structure Analysis

The molecular structure of N2-Acetyl-D-asparagine includes an alpha carboxyl group, an alpha-amino group, and a carboxamide in the side chain . The InChI representation of the molecule is InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 .


Chemical Reactions Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . This reaction is crucial in the metabolism of toxic ammonia in the body .


Physical And Chemical Properties Analysis

The chemical formula of N2-Acetyl-D-asparagine is C6H10N2O4, and it has a molecular weight of 174.15 g/mol . Under standard conditions, asparagine has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre .

Scientific Research Applications

Cancer Research and Treatment

Nalpha-Acetyl-D-asparagine, through its metabolism, plays a role in cancer research. Asparagine is a non-essential amino acid that can be synthesized de novo and is also obtained from food. In cancer, asparagine’s metabolism has been studied to provide a theoretical basis for its use as a treatment target. Two enzymes, asparagine synthase (ASNS) and asparaginase (ASNase), are involved in this metabolism, catalyzing the synthesis and hydrolysis of asparagine, respectively .

Plant Physiology and Agriculture

In plant physiology, asparagine is involved in photorespiration and nitrogen balance. Manipulating its biosynthesis and degradation can affect seed development and composition. This has practical applications in agriculture, such as mitigating acrylamide formation in food crops .

Genomic Studies

Asparagine’s involvement in genomic expression has been identified in cotton, where bioinformatics analysis revealed the ASN gene family’s role in the cotton genome . This could have implications for crop improvement and textile research.

Metabolic Pathways

N-Acetyl asparagine is associated with various metabolic pathways, including the urea cycle and the metabolism of amino acids like arginine, proline, glutamate, aspartate, and asparagine itself. Understanding these pathways can lead to insights into metabolic disorders and their treatments .

Protein Glycosylation

N-Acetyl-d-glucosamine-Asparagine is a structure found in ribosome-inactivating proteins. Studying this structure helps understand protein glycosylation processes, which are critical for protein function and have implications for various diseases .

Hexosamine Biosynthesis Pathway

This compound is also associated with the hexosamine biosynthesis pathway (HBP), which is important for protein N-glycosylation. The HBP pathway’s second enzyme, D-Glucosamine-6-phosphate N-acetyltransferase (GNA), converts GlcN-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6P), indicating a role for N-Acetyl asparagine in this pathway .

Mechanism of Action

Target of Action:

Nalpha-Acetyl-D-asparagine is a non-essential amino acid that plays a role in the metabolic control of cell functions, particularly in nerve and brain tissue . .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of Nalpha-Acetyl-D-asparagine.

: D-Asparagine: Uses, Interactions, Mechanism of Action | DrugBank Online

Safety and Hazards

For the safety and hazards of N2-Acetyl-D-asparagine, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Recent studies have shown that asparagine plays a vital role in the development of cancer cells . Asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells . Therefore, it is necessary to comprehensively understand the asparagine metabolism in cancers .

properties

IUPAC Name

(2R)-2-acetamido-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOXFJUNFFYMO-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314392
Record name N2-Acetyl-D-asparagine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26117-27-1
Record name N2-Acetyl-D-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26117-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Acetyl-D-asparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Acetyl-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-D-asparagine
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